5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one
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Overview
Description
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is a complex organic compound belonging to the class of chromanones. This compound is characterized by its unique structural framework, which includes a pyranochromenone core with hydroxy and dimethyl substituents. It is known for its potential biological activities and is a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydroxybenzaldehyde with a suitable diketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, each with distinct chemical and biological properties .
Scientific Research Applications
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, as a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A simpler analog with similar structural features but lacking the hydroxy and dimethyl substituents.
Isoflavones: Compounds like genistein and daidzein, which share the chromenone core but differ in their substituent patterns.
Uniqueness
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its potential as a PDE5 inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-8,10,13,15-17,19,21-22H,9H2,1-2H3 |
InChI Key |
BNQVOLABMSPYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2C(O1)CC(C3C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Origin of Product |
United States |
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